3-(1,3-Dioxan-2-Yl)Propiophenone

Description

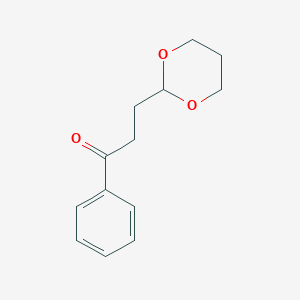

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-12(11-5-2-1-3-6-11)7-8-13-15-9-4-10-16-13/h1-3,5-6,13H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMLPRAKMUDLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570021 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167644-49-7 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 3 1,3 Dioxan 2 Yl Propiophenone

Elucidation of Reaction Pathways and Transformation Mechanisms

The reaction pathways available to 3-(1,3-Dioxan-2-Yl)Propiophenone are diverse, stemming from the distinct reactivity profiles of its ketone and dioxane functionalities. Mechanistic elucidation involves understanding how reagents interact selectively with either the C=O bond of the ketone or the C-O bonds of the acetal (B89532).

Reactivity of the 1,3-Dioxane (B1201747) Moiety, Including Ring-Opening and Functionalization

The 1,3-dioxane group is a cyclic acetal, primarily serving as a protecting group for a carbonyl functional group. thieme-connect.de Its reactivity is characterized by general stability under neutral, basic, and most oxidative and reductive conditions. thieme-connect.deorganic-chemistry.org However, it is labile in the presence of acid. thieme-connect.de

The principal reaction of the 1,3-dioxane moiety is its acid-catalyzed cleavage, which hydrolyzes the acetal to regenerate the parent carbonyl (in this case, an aldehyde) and the corresponding 1,3-diol (1,3-propanediol). organic-chemistry.orgorganic-chemistry.org The mechanism involves protonation of one of the dioxane oxygen atoms, followed by ring-opening to form a stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which further hydrolyzes to the aldehyde and diol. youtube.comyoutube.com

Beyond simple hydrolysis, the 1,3-dioxane ring can undergo regioselective reductive ring-opening. researchgate.netugent.beepa.gov This transformation typically requires a Lewis acid to coordinate with an oxygen atom, followed by hydride attack. The choice of reagents dictates which C-O bond is cleaved, leading to different isomeric hydroxy ethers. researchgate.net For instance, the use of a combination of a Lewis acid and a hydride source can achieve this transformation. researchgate.net

Table 1: Reagents for Reductive Ring-Opening of 1,3-Dioxane Acetals

| Reagent System | Typical Outcome | Reference |

| LiAlH₄ / AlCl₃ | Reductive cleavage to form a primary alcohol and a benzyl (B1604629) ether. | researchgate.net |

| Diisobutylaluminium Hydride (DIBAL-H) | Cleavage that can be highly regioselective, often attacking the least hindered oxygen. | researchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) / Acid | Can provide high regioselectivity in the formation of benzyl ethers from benzylidene acetals. | researchgate.net |

Oxidative functionalization of the 1,3-dioxane ring is also possible. The oxidation of cyclic acetals with reagents like m-chloroperbenzoic acid (MCPBA) can lead to the formation of hydroxy esters. organic-chemistry.org Another approach involves aerobic oxidation using catalysts like N-hydroxyphthalimide (NHPI) and a cobalt(II) co-catalyst, which can convert various acetals, including 1,3-dioxanes, into their corresponding esters under mild conditions. organic-chemistry.org The mechanism for the NHPI/Co(II) system is proposed to involve the generation of a phthalimide (B116566) N-oxyl (PINO) radical which abstracts a hydrogen atom from the acetal. organic-chemistry.org

Organic Transformations at the Ketone Functionality

The ketone functionality in this compound is a primary site for nucleophilic attack. youtube.com Given the stability of the 1,3-dioxane ring under basic and neutral conditions, a wide array of standard ketone reactions can be performed chemoselectively. thieme-connect.de

These transformations include, but are not limited to:

Nucleophilic Addition: Reactions with organometallic reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) would lead to the formation of tertiary alcohols upon aqueous workup. The dioxane ring remains intact under these strongly basic/nucleophilic conditions. acs.orgacs.org

Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CHR) converts the carbonyl group into an alkene, leaving the dioxane moiety unaffected.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) with an acid source yields a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the former carbonyl carbon. byjus.comlearncbse.in

Imine and Enamine Formation: Condensation with primary or secondary amines, respectively, under acid catalysis can form imines (C=N-R) or enamines. The reversibility and conditions of these reactions must be managed to avoid concomitant hydrolysis of the dioxane. youtube.com

The reaction mechanisms for these transformations follow standard pathways for ketones. For instance, in a Grignard reaction, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, breaking the C=O π-bond to form a magnesium alkoxide intermediate, which is then protonated during workup.

Selective Reduction Methodologies of the Carbonyl Group

The selective reduction of the ketone in this compound to a secondary alcohol is a common and straightforward transformation. The key to this selectivity lies in the inherent stability of the 1,3-dioxane ring to most hydride-based reducing agents. thieme-connect.deorganic-chemistry.org This allows for the chemoselective reduction of the carbonyl group without affecting the acetal.

A variety of reducing agents can accomplish this transformation, with the choice often depending on desired stereoselectivity and reaction conditions.

Table 2: Reagents for Selective Carbonyl Reduction

| Reducing Agent | Typical Conditions | Product | Reference |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | Secondary Alcohol | khanacademy.org |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by H₃O⁺ workup | Secondary Alcohol | khanacademy.org |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, or Raney Ni | Secondary Alcohol | acs.org |

The mechanism of reduction with metal hydrides like NaBH₄ involves the transfer of a hydride ion (H⁻) from the boron-hydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent (e.g., methanol) to yield the final alcohol product. Catalytic hydrogenation involves the addition of H₂ across the C=O double bond on the surface of a metal catalyst. acs.org

Complete deoxygenation of the carbonyl group to a methylene (B1212753) group (CH₂) can be achieved via methods like the Wolff-Kishner or Clemmensen reductions, though the harsh conditions (strongly basic for Wolff-Kishner, strongly acidic for Clemmensen) could potentially affect the dioxane ring. A milder, two-step alternative involves converting the ketone to a thioacetal, followed by reduction with Raney Nickel. khanacademy.org

Oxidation Reactions of the Propiophenone (B1677668) Backbone

Oxidation of the propiophenone backbone can occur at several positions. Vigorous oxidation can cleave the bond between the carbonyl and the phenyl ring, leading to benzoic acid derivatives. byjus.com However, more selective oxidations are often of greater synthetic interest.

One potential reaction is benzylic oxidation. However, in this compound, the carbon alpha to the phenyl ring is a carbonyl carbon, which is already in a high oxidation state. The adjacent methylene group (alpha to the carbonyl) could potentially be oxidized under specific enolate-forming conditions, but this is less common than reactions targeting the dioxane or the ketone directly.

Alternatively, the 1,3-dioxane itself can be viewed as a site for oxidation. As mentioned in section 3.1.1, reagents like NHPI/Co(II) with O₂ can oxidize acetals to esters. organic-chemistry.orgorganic-chemistry.org In the context of this compound, such a reaction would represent an oxidative cleavage of the dioxane ring rather than an oxidation of the propiophenone hydrocarbon backbone.

Role of the 1,3-Dioxane Substituent in Directing Chemical Reactivity and Selectivity

The primary role of the 1,3-dioxane substituent in this molecule is to act as a stable protecting group for a latent aldehyde functionality. thieme-connect.deorganic-chemistry.org Its presence masks the reactivity of this aldehyde, allowing for selective chemistry to be performed at the ketone center. khanacademy.org

In terms of directing effects, the dioxane group's influence is multifaceted:

Steric Hindrance: The bulky six-membered ring can exert steric influence on the nearby ketone. This could be relevant in stereoselective reductions of the carbonyl, where the reagent might approach from the less hindered face of the molecule, potentially leading to a preferred diastereomer of the resulting alcohol.

Electronic Effects: The oxygen atoms of the dioxane make the group electron-withdrawing through induction. This effect would be transmitted through the short alkyl chain to the carbonyl group, potentially increasing its electrophilicity and reactivity toward nucleophiles compared to an unsubstituted propiophenone. However, this effect is generally modest. Its influence on the reactivity of the phenyl ring (e.g., in electrophilic aromatic substitution) is likely minimal due to the insulating sp³-hybridized carbons of the ethyl chain, which prevent direct resonance effects. Any influence would be weakly deactivating and meta-directing via an inductive effect.

Catalytic Systems and Mechanistic Principles

Catalysis is fundamental to several key transformations involving this compound.

Acetal Formation and Cleavage: The formation of the 1,3-dioxane from the corresponding γ-aldehydo ketone and 1,3-propanediol (B51772), and its subsequent cleavage, are classic examples of acid catalysis. acs.org Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZrCl₄) are used to protonate or coordinate to a carbonyl/acetal oxygen, activating the substrate toward nucleophilic attack. organic-chemistry.orgtiktok.com The mechanism for acetal formation involves protonation of the carbonyl, nucleophilic attack by the diol, proton transfer, and elimination of water to form an oxocarbenium ion, which is then trapped by the second alcohol group. youtube.com Acetal hydrolysis follows the reverse of this pathway. khanacademy.org

Redox Reactions: Catalytic hydrogenation provides a method for the reduction of the ketone to an alcohol using H₂ and a heterogeneous catalyst like Pd/C. acs.org Homogeneous catalysts, such as ruthenium-based complexes, are also known for the hydrogenation of ketones and other carbonyl compounds. acs.org For oxidation, the NHPI/Co(II) system for the aerobic oxidation of the dioxane moiety is a prime example of a dual catalytic system, where cobalt cycles between oxidation states to facilitate the generation of the active PINO radical oxidant from NHPI and molecular oxygen. organic-chemistry.org

Organocatalysis: Asymmetric reactions, such as the proline-catalyzed aldol (B89426) reaction, demonstrate the use of small organic molecules as catalysts. youtube.com While not directly applied to the propiophenone itself, such principles could be used to create stereocenters. For instance, an enantioselective reduction of the ketone could be achieved using a chiral catalyst, such as in a Noyori-type asymmetric hydrogenation, to produce a specific enantiomer of the corresponding secondary alcohol. acs.org

Transition Metal-Catalyzed Transformations and C-H Activation

Transition metal catalysis offers powerful tools for the functionalization of otherwise inert C-H bonds. While direct studies on this compound are not extensively documented, the principles of C-H activation on related structures provide a framework for understanding its potential reactivity. The presence of the ketone's carbonyl group and the acetal's oxygen atoms can influence the regioselectivity of such transformations.

Rhodium-catalyzed reactions, for instance, have been shown to be effective for the C-H functionalization of aromatic compounds. In studies on 2-phenylpyridine (B120327) and aromatic amides, rhodium catalysts have enabled the selective alkylation and amination of the ortho C-H bond of the phenyl ring. nih.govrsc.orgrsc.org This is often achieved through a mechanism involving the coordination of a directing group to the metal center, followed by cyclometalation and subsequent reaction with a coupling partner. For this compound, the carbonyl oxygen could potentially act as a directing group, guiding the transition metal to activate the ortho C-H bonds of the phenyl ring.

Computational and experimental studies on the rhodium-catalyzed C-H functionalization of 2-phenyl pyridine (B92270) with diazoalkanes have provided insights into the reaction mechanism, suggesting that rhodium catalysts are well-suited for such transformations. nih.gov These findings have led to the development of efficient C-H methylation and alkylation protocols. nih.gov Similarly, rhodium(III)-catalyzed migratory insertion of carbenes into the ortho C-H bonds of aryl amides has been demonstrated, offering a pathway to functionalized aromatic compounds under mild conditions. rsc.org

The following table summarizes representative rhodium-catalyzed C-H functionalization reactions on substrates related to this compound.

| Catalyst | Substrate | Reagent | Product | Reference |

| [Rh(III)] | 2-Phenylpyridine | TMS diazomethane | ortho-Methylated 2-phenylpyridine | nih.gov |

| [Rh(III)] | Aromatic Amide | Bis(phenylsulfonyl)diazomethane | ortho-Alkylated aromatic amide | rsc.org |

| [Rh(III)] | Benzamide | α,β-Unsaturated γ-lactone | ortho-Alkylated benzamide | rsc.org |

These examples suggest that transition metal-catalyzed C-H activation is a plausible strategy for the derivatization of the phenyl ring in this compound, with the potential for regioselective functionalization directed by the ketone or a synthetically installed directing group.

Lewis Acid Catalysis in Derivatization and Rearrangement Reactions

Lewis acids play a crucial role in a variety of organic transformations, including the derivatization and rearrangement of carbonyl compounds and acetals. In the context of this compound, Lewis acids can activate both the ketone and the dioxane functionalities, leading to a range of possible reactions.

One area of interest is the Lewis acid-catalyzed reaction of ketones with epoxides to form 1,3-dioxolanes, which are five-membered ring analogues of the 1,3-dioxane in the target molecule. acs.org This suggests the possibility of using Lewis acids to construct the dioxane ring system itself from a suitable diol and the propiophenone precursor. Furthermore, Lewis acid-catalyzed carbon-carbon bond cleavage of aryl oxiranyl diketones has been shown to generate carbonyl ylides, which can then undergo [3+2] cycloadditions with aldehydes to form cis-2,5-disubstituted 1,3-dioxolanes diastereoselectively. nih.gov This highlights the potential for complex rearrangements and cycloadditions involving the ketone and a suitably functionalized side chain under Lewis acid catalysis.

The table below presents examples of Lewis acid-catalyzed reactions relevant to the structural components of this compound.

| Lewis Acid | Substrate | Reagent | Product | Reference |

| Various | Ketones | Oxiranes | 1,3-Dioxolanes | acs.org |

| Various | Aryl oxiranyl diketones | Aldehydes | cis-2,5-Disubstituted 1,3-dioxolanes | nih.gov |

| ZnAlMCM-41 | Styrene | Paraformaldehyde | 4-Phenyl-1,3-dioxane | rsc.org |

These findings indicate that Lewis acid catalysis can be a versatile tool for both the synthesis and subsequent transformation of molecules containing both ketone and dioxane functionalities.

Brønsted Acid Catalysis in Acetal Chemistry

The 1,3-dioxane ring in this compound is an acetal, and its stability and reactivity are significantly influenced by Brønsted acids. Acetal hydrolysis is a classic example of a Brønsted acid-catalyzed reaction, and the kinetics and mechanism of this process have been studied for related compounds.

Research on the hydrolysis of substituted 2-phenyl-1,3-dioxanes has shown that the reaction is catalyzed by hydronium ions. lookchem.com The pH-rate profiles of these hydrolyses have been determined, providing quantitative data on their acid-catalyzed cleavage. lookchem.com For acetals with phenolic substituents, an intramolecular general acid catalysis mechanism has been considered, although studies on para-phenolic analogues and the effect of deuterium (B1214612) oxide suggest a more complex interplay of factors. lookchem.com

The hydrolysis of 2-aryl-2-phenyl-1,3-dithianes, sulfur analogues of the dioxane ring, has also been investigated in dioxane-water mixtures with perchloric acid. rsc.org These studies have elucidated the reaction mechanism, which can shift from an A-SE2 to an A2-like pathway depending on the reactivity of the dithiane. rsc.org The hydrolysis of benzoyl fluoride (B91410) in dioxane-water mixtures also exhibits two distinct mechanisms of acid catalysis. rsc.org

The following table summarizes key findings from studies on the Brønsted acid-catalyzed hydrolysis of related acetals and acyl compounds.

| Substrate | Acid | Solvent | Key Finding | Reference |

| 2-(Substituted phenyl)-1,3-dioxanes | H₃O⁺ | Aqueous | pH-rate profiles determined, evidence for hydronium ion catalysis | lookchem.com |

| 2-Aryl-2-phenyl-1,3-dithianes | HClO₄ | 10% Dioxane-water | Mechanism changes with substrate reactivity | rsc.org |

| Benzoyl fluoride | H₃O⁺ | Dioxane-water | Two mechanisms of acid catalysis observed | rsc.org |

These studies provide a solid foundation for understanding the behavior of the 1,3-dioxane moiety in this compound under acidic conditions, which is crucial for its use as a protecting group and for designing synthetic strategies that involve its cleavage.

Development of Transition Metal-Free Synthetic Methodologies

The development of synthetic methods that avoid the use of transition metals is a growing area of interest in green chemistry. For a molecule like this compound, transition-metal-free approaches could be envisioned for its synthesis or for its subsequent functionalization.

While specific transition-metal-free syntheses of this compound are not prominently reported, general methods for the synthesis of related structures can be considered. For example, the synthesis of 3-acylquinolines has been achieved through a formal [4+2] annulation of anthranils and enaminones under transition-metal-free conditions. mdpi.com The synthesis of 1,3-butadiene-containing π-conjugated polymers has also been accomplished using an organic base as a catalyst. researchgate.net

Recent advances in the transition-metal-free late-stage C-H and N-H arylation of heteroarenes using diaryliodonium salts offer an alternative to metal-catalyzed cross-coupling reactions. mdpi.com These methods provide a pathway for constructing C-C and C-heteroatom bonds under milder and more environmentally friendly conditions. mdpi.com The synthesis of quinoxalines, for instance, has been achieved under transition-metal-free conditions, highlighting the potential of these methods for constructing complex heterocyclic systems. rsc.org

The following table provides examples of transition-metal-free synthetic methods that could be relevant to the synthesis or modification of this compound.

| Reaction Type | Substrates | Product Type | Reference |

| [4+2] Annulation | Anthranils and Enaminones | 3-Acylquinolines | mdpi.com |

| Polymerization | 4-(4-Formylphenyl)-2-butylene acid ethyl ester | 1,3-Butadiene-containing π-conjugated polymer | researchgate.net |

| C-H/N-H Arylation | Heteroarenes and Diaryliodonium salts | Arylated heteroarenes | mdpi.com |

| Cyclocondensation | Various precursors | Quinoxalines | rsc.org |

These examples demonstrate the increasing availability of powerful transition-metal-free methods in organic synthesis, which could be adapted for the construction and derivatization of molecules like this compound.

Studies on Stereoselectivity and Enantioselectivity in Related Propiophenone and Dioxane Transformations

The creation of specific stereoisomers is a critical aspect of modern organic synthesis, particularly for applications in medicinal chemistry and materials science. In the context of this compound, stereoselectivity can be introduced through the chiral 1,3-dioxane moiety, which can act as a chiral auxiliary, or by performing stereoselective reactions on the propiophenone core.

The stereoselective synthesis of chiral 1,3-diols is a key step in preparing chiral dioxane derivatives. Biocatalytic and chemocatalytic methods have been developed for the synthesis of both syn- and anti-1,3-diols with high enantiomeric excess. rsc.org These chiral diols can then be reacted with a prochiral ketone to form a chiral acetal, which can direct subsequent reactions. A modular approach to the catalytic stereoselective synthesis of chiral 1,2- and 1,3-diols from commodity chemicals has also been reported, further expanding the accessibility of these important building blocks. nih.govnih.gov

The pinane (B1207555) skeleton, a chiral motif derived from natural terpenes, has been incorporated into 2-amino-1,3-diols, which were then used to synthesize novel oxazolidinones and oxazolidines in a stereoselective manner. beilstein-journals.org This demonstrates the use of chiral diols derived from natural products in stereoselective synthesis.

The following table summarizes different approaches to achieve stereoselectivity in the synthesis of chiral diols and their derivatives.

| Method | Substrate | Product | Key Feature | Reference |

| Biocatalysis/Chemocatalysis | Various | syn- and anti-1,3-diols | High enantioselectivity | rsc.org |

| Modular Catalytic Synthesis | Ethane-1,2-diol, Propane-1,3-diol | Chiral 1,2- and 1,3-diols | Use of commodity chemicals | nih.govnih.gov |

| Natural Product-Based Synthesis | Isopinocarveol, Myrtenol | Pinane-based 2-amino-1,3-diols | Stereoselective hydroxyamination | beilstein-journals.org |

These studies underscore the importance of chiral diols in establishing stereocenters and highlight the potential for using chiral 1,3-dioxane groups derived from these diols to control the stereochemical outcome of reactions involving the propiophenone scaffold.

Advanced Spectroscopic and Structural Elucidation of 3 1,3 Dioxan 2 Yl Propiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentresearchgate.netdocbrown.info

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the 3-(1,3-Dioxan-2-yl)propiophenone molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the phenyl ring, the ethyl ketone chain, and the 1,3-dioxane (B1201747) ring.

The aromatic protons on the phenyl group typically appear in the downfield region of the spectrum, from approximately 7.40 to 8.00 ppm. The protons ortho to the carbonyl group are expected to be the most deshielded due to the electron-withdrawing nature of the ketone.

The methylene (B1212753) protons (CH ₂-C=O) adjacent to the carbonyl group are anticipated to resonate as a triplet around 3.20 ppm. The adjacent methylene protons (CH ₂-CH₂) would likely appear as a quartet around 2.20 ppm.

Within the 1,3-dioxane ring, the acetal (B89532) proton (O-CH -O) is the most downfield, expected as a triplet around 4.60 ppm. The methylene protons adjacent to the oxygen atoms (O-CH ₂-CH₂) typically show complex splitting patterns between 3.70 and 4.20 ppm. The central methylene group of the propane-1,3-diol fragment (O-CH₂-CH ₂-CH₂-O) is expected to resonate as a multiplet further upfield, around 1.40-2.10 ppm. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic Protons (ortho) | 7.90 - 8.00 | Multiplet |

| Aromatic Protons (meta, para) | 7.40 - 7.60 | Multiplet |

| Acetal Proton (-CH(O-)₂) | ~4.60 | Triplet |

| Dioxane Protons (-O-CH₂-) | 3.70 - 4.20 | Multiplet |

| Methylene Protons (-CH₂-C=O) | ~3.20 | Triplet |

| Methylene Protons (-CH₂-CH(O-)₂) | ~2.20 | Quartet |

| Dioxane Proton (-CH₂-CH₂-CH₂-) | 1.40 - 2.10 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon environment. The carbonyl carbon (C=O) is the most downfield signal, expected to appear near 200.0 ppm. youtube.com The carbons of the aromatic ring typically resonate in the 128.0-137.0 ppm range.

The acetal carbon (O-C H-O) of the dioxane ring is characteristically found around 101.0 ppm. The carbons of the dioxane ring adjacent to the oxygens (O-C H₂-) are expected near 67.0 ppm, while the central carbon (-CH₂-C H₂-CH₂-) would be further upfield, around 26.0 ppm. docbrown.infochemicalbook.com The methylene carbons of the propiophenone (B1677668) side chain are predicted to appear at approximately 36.0 ppm (-C H₂-C=O) and 30.0 ppm (-C H₂-CH-).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~200.0 |

| Aromatic Carbon (C-C=O) | ~137.0 |

| Aromatic Carbons (ortho, meta, para) | 128.0 - 133.0 |

| Acetal Carbon (-CH(O-)₂) | ~101.0 |

| Dioxane Carbons (-O-CH₂-) | ~67.0 |

| Methylene Carbon (-CH₂-C=O) | ~36.0 |

| Methylene Carbon (-CH₂-CH(O-)₂) | ~30.0 |

| Dioxane Carbon (-CH₂-CH₂-CH₂-) | ~26.0 |

Advanced 2D NMR Techniques and Spectral Prediction Methodologiesresearchgate.net

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, confirming the connectivity within the ethyl group (-CH₂-CH₂-) and the protons within the 1,3-dioxane ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the link between the propiophenone and dioxane moieties, for instance, by showing a correlation from the acetal proton to the adjacent methylene carbon of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the molecule's preferred conformation and the stereochemistry of the dioxane ring. researchgate.net

Spectral prediction methodologies, often integrated into chemistry software, utilize extensive databases of known structures to calculate theoretical NMR spectra, which can then be compared against experimental data to validate the proposed structure.

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification and Conformational Analysisdocbrown.info

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the ketone carbonyl (C=O) stretch, expected in the region of 1685-1700 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl chain and dioxane ring are observed just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible, non-polar bonds, such as the aromatic ring C=C stretching vibrations (around 1600 cm⁻¹), often produce stronger signals in the Raman spectrum compared to the IR spectrum. chemicalbook.com

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong | Medium |

| Ketone C=O Stretch | 1685 - 1700 | Strong | Medium |

| Aromatic C=C Stretch | 1580 - 1600 | Medium-Strong | Strong |

| C-O-C Stretch (Acetal) | 1070 - 1150 | Strong | Weak |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₃H₁₆O₃), the exact mass of the molecular ion [M]⁺ would be used to confirm the molecular formula.

The fragmentation is expected to be dominated by cleavages characteristic of ketones and acetals.

Alpha-Cleavage: A primary fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group. This would lead to the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often the base peak, and the loss of the ethyl-dioxane side chain.

McLafferty-type Rearrangement: While a classic McLafferty rearrangement is not possible, related rearrangements involving the side chain could occur.

Fragmentation of the Dioxane Ring: The dioxane ring itself can undergo characteristic fragmentation, often initiated by the loss of formaldehyde (B43269) (CH₂O, 30 Da) or other small neutral molecules, leading to a series of smaller fragment ions. docbrown.info Another common fragmentation for acetals is the cleavage of the C-O bond to generate a stabilized oxonium ion. A significant fragment at m/z 87, corresponding to the [C₄H₇O₂]⁺ ion from the dioxane portion of the molecule, is also plausible.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

| 220 | [C₁₃H₁₆O₃]⁺ | Molecular Ion |

| 105 | [C₆H₅CO]⁺ | Alpha-cleavage |

| 87 | [C₄H₇O₂]⁺ | Cleavage of the bond between the side chain and the dioxane ring |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determinationnih.govnih.gov

Should a suitable single crystal of this compound be obtained, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. nih.gov This technique would yield precise data on bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule.

The analysis would confirm the chair conformation typical for 1,3-dioxane rings and establish the orientation (axial or equatorial) of the propiophenone substituent on the ring. nih.gov It would also detail the planarity of the phenyl ring and its orientation relative to the ketone's carbonyl group.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds (e.g., C-H···O interactions involving the ketone or acetal oxygens) or π-π stacking between the phenyl rings of adjacent molecules. researchgate.net This information is critical for understanding the solid-state properties of the compound. While no published crystal structure for this specific compound is currently available, the technique remains the definitive method for solid-state structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique pivotal for elucidating the electronic structure of molecules. By measuring the absorption of light in the ultraviolet and visible regions, it provides valuable information about the electronic transitions between molecular orbitals, which is fundamentally linked to the presence and nature of chromophores within the molecule. A chromophore is the specific part of a molecule responsible for absorbing light and, consequently, for its color if the absorption falls within the visible range. researchgate.netyoutube.com

In the case of this compound, the principal chromophore is the propiophenone moiety. This structural fragment consists of a phenyl group conjugated with a carbonyl group (C=O), forming a benzoyl system. wikipedia.orgscience-softcon.de This conjugated system of pi-electrons is where the primary electronic transitions occur upon absorption of UV radiation. The 1,3-dioxan-2-yl group, being a saturated cyclic acetal, does not possess π-electrons and therefore does not contribute to the absorption in the near-UV region; it is considered an auxochrome, a group that can subtly modify the absorption characteristics of the chromophore. youtube.comnih.gov

The UV-Vis spectrum of aromatic ketones like propiophenone is typically characterized by two main types of electronic transitions:

π → π Transitions:* These are high-energy, high-intensity transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene (B151609) ring and carbonyl group. libretexts.org For acetophenone (B1666503), a closely related compound, a strong absorption band corresponding to this transition is observed around 240 nm. science-softcon.de A similar intense band is expected for this compound, confirming the presence of the conjugated benzoyl system. A second, less intense π → π* transition, often referred to as the benzenoid band, typically appears at a longer wavelength, around 280 nm.

n → π Transitions:* This type of transition involves the excitation of a non-bonding electron (n), specifically from one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital of the carbonyl group. rsc.org These transitions are characteristically of low intensity (low molar absorptivity) because they are symmetry-forbidden. For aromatic ketones, the n → π* transition appears as a distinct, weak absorption band or a shoulder at a longer wavelength than the π → π* transitions, typically in the range of 310-330 nm. rsc.orgnih.gov The presence of this band is a hallmark of molecules containing a carbonyl group.

The expected UV-Vis spectral data for this compound, based on its core chromophore, are summarized in the table below.

Table 1: Characteristic Electronic Transitions for the Propiophenone Chromophore

This table outlines the principal electronic transitions, their typical maximum absorption wavelengths (λmax), and molar absorptivity (ε) values for aromatic ketones similar to this compound.

| Transition Type | Typical λmax (nm) | Typical Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Associated Molecular Moiety |

| π → π | ~240-250 | High (~10,000 - 15,000) | Conjugated Benzoyl System |

| π → π | ~270-290 | Moderate (~1,000 - 2,000) | Benzenoid System |

| n → π* | ~310-330 | Low (~50 - 100) | Carbonyl Group (C=O) |

Note: The values presented are typical for the benzoyl chromophore and are based on data for propiophenone and acetophenone. Actual experimental values for this compound may vary slightly due to solvent effects and the minor influence of the dioxan substituent.

Computational Chemistry Approaches to 3 1,3 Dioxan 2 Yl Propiophenone

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Conformational Landscapes

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mpg.desourceforge.io DFT calculations can be employed to determine the optimized geometry of 3-(1,3-Dioxan-2-Yl)Propiophenone, providing precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can elucidate the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Equatorial Conformer of this compound

| Parameter | Value |

| C=O Bond Length (Propiophenone) | ~1.22 Å |

| C-C-C Angle (Propiophenone) | ~118° |

| O-C-O Angle (Dioxane) | ~112° |

| C-O Bond Length (Dioxane) | ~1.43 Å |

| Dihedral Angle (Phenyl-C=O) | ~25° |

Note: These are representative values based on typical DFT calculations for similar functional groups and are presented for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations can be particularly insightful for understanding the flexibility of the alkyl chain connecting the dioxane and phenyl rings and the conformational transitions of the dioxane ring itself. These simulations can be performed in a vacuum to study the intrinsic dynamics of the molecule or in the presence of a solvent to investigate how solvent molecules influence its conformation and behavior. For instance, in an aqueous environment, water molecules can form hydrogen bonds with the oxygen atoms of the dioxane and carbonyl groups, potentially stabilizing certain conformations over others.

MD simulations are also valuable for studying the interactions of this compound with other molecules, such as biological macromolecules. By simulating the compound in the active site of an enzyme, for example, researchers can gain insights into its binding mode and potential inhibitory activity. nih.gov The stability of such interactions can be assessed by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation. acs.org

In Silico Prediction and Analysis of Molecular Descriptors Relevant to Chemical Reactivity

In silico methods can be used to calculate a wide range of molecular descriptors that provide quantitative measures of a molecule's physicochemical properties and are often correlated with its chemical reactivity and biological activity. nih.govupf.edu These descriptors can be calculated from the 3D structure of the molecule, often obtained from DFT geometry optimization.

For this compound, key descriptors would include:

Molecular Weight: A fundamental property influencing diffusion and transport.

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity, which affects its solubility and membrane permeability.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties.

Number of Hydrogen Bond Donors and Acceptors: Important for understanding intermolecular interactions.

Quantum Chemical Descriptors: These are derived from electronic structure calculations and include the energies of the HOMO and LUMO, the HOMO-LUMO gap, dipole moment, and partial atomic charges. researchgate.net These descriptors provide direct insights into the molecule's reactivity, with the HOMO energy correlating with its ability to donate electrons (nucleophilicity) and the LUMO energy with its ability to accept electrons (electrophilicity). nih.gov

Table 2: Hypothetical In Silico Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value |

| Molecular Weight | 220.27 g/mol |

| LogP | ~2.5 |

| TPSA | ~44.8 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: These values are illustrative and would need to be calculated using specific software.

The analysis of these descriptors can help in predicting the compound's behavior in various chemical and biological systems. For instance, a higher HOMO energy might suggest susceptibility to oxidation, while a lower LUMO energy would indicate a greater propensity to act as an electrophile.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several reaction types could be explored computationally.

One of the most relevant reactions is the acid-catalyzed hydrolysis of the acetal (B89532) group. researchgate.netacs.org The generally accepted mechanism for acetal hydrolysis involves protonation of one of the dioxane oxygen atoms, followed by the departure of a 1,3-propanediol (B51772) molecule to form a resonance-stabilized oxocarbenium ion. researchgate.net Subsequent nucleophilic attack by water leads to the formation of a hemiacetal, which then breaks down to yield the corresponding aldehyde (in this case, an aldehyde derived from the propiophenone (B1677668) moiety) and another molecule of 1,3-propanediol. DFT calculations can be used to model this entire reaction pathway, locating the transition state for the rate-determining step (often the formation of the oxocarbenium ion) and calculating the associated activation barrier. ic.ac.ukosti.gov This information provides a quantitative understanding of the reaction kinetics.

Other potential reactions that could be studied computationally include the reduction of the ketone group or electrophilic aromatic substitution on the phenyl ring. By comparing the activation energies for different possible reaction pathways, computational methods can predict the most likely products under a given set of conditions.

Theoretical Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computational model and for assistance in spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using DFT. nmrdb.org The accuracy of these predictions has improved significantly, and they can be a powerful tool in confirming the structure of a synthesized compound. For this compound, theoretical NMR spectra would show distinct signals for the protons and carbons of the phenyl ring, the ethyl group, and the dioxane ring. Comparing the calculated and experimental spectra can help in assigning the complex splitting patterns observed in the dioxane ring protons.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. mit.edu These calculations provide a theoretical IR spectrum that can be compared with the experimental spectrum. Key vibrational modes for this compound would include the C=O stretch of the ketone, the C-O stretches of the acetal, and the various C-H and C-C vibrations of the aromatic and aliphatic parts of the molecule. This comparison can aid in the interpretation of the experimental spectrum and confirm the presence of specific functional groups.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (dioxane CH₂) | δ 3.8-4.2 ppm | Consistent with acetal protons |

| ¹³C NMR (C=O) | δ ~198 ppm | Consistent with a ketone |

| IR (C=O stretch) | ~1685 cm⁻¹ | Strong absorption in the carbonyl region |

| IR (C-O stretch) | ~1100-1200 cm⁻¹ | Characteristic acetal C-O bands |

Note: Experimental values are general ranges for the respective functional groups.

By integrating these diverse computational approaches, a comprehensive understanding of the chemical nature of this compound can be achieved, from its fundamental electronic properties to its dynamic behavior and reactivity.

Applications of 3 1,3 Dioxan 2 Yl Propiophenone in Organic Synthesis

Role as a Versatile Synthetic Intermediate in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. numberanalytics.combaranlab.org This approach significantly enhances synthetic efficiency by reducing the number of steps, minimizing waste, and saving time and resources. numberanalytics.com The structure of 3-(1,3-dioxan-2-yl)propiophenone is well-suited for such processes. The propiophenone (B1677668) unit can participate in a variety of transformations, while the dioxane moiety serves as a latent aldehyde, which can be unveiled at a strategic point in a reaction sequence to trigger subsequent transformations.

While specific, detailed examples of this compound in complex, multi-step cascade reactions leading to natural product synthesis are not extensively documented in readily available literature, its potential is evident. The ketone and the protected aldehyde functionalities allow for a programmed series of reactions. For instance, the ketone could first undergo a Michael addition, followed by an intramolecular aldol (B89426) condensation upon deprotection of the dioxane ring, leading to the rapid assembly of a complex cyclic structure. Such sequences are the hallmark of cascade reactions, and this compound provides the necessary functional handles to design such elegant synthetic routes. 20.210.105

Precursor in the Construction of Architecturally Complex Organic Molecules

The dioxane ring acts as a protecting group for an aldehyde, allowing chemists to perform reactions on the propiophenone part of the molecule without affecting the aldehyde. This is crucial for multi-step syntheses where precise control over the reaction sequence is necessary. Once the desired transformations on the propiophenone moiety are complete, the dioxane can be readily hydrolyzed under acidic conditions to reveal the aldehyde, which can then be used for further elaborations, such as Wittig reactions, aldol condensations, or reductive aminations, to build up molecular complexity. The strategic unmasking of the aldehyde is a key step in the construction of larger, more complex target molecules.

Strategies for Further Functionalization and Derivatization into Advanced Building Blocks

The inherent reactivity of this compound allows for a multitude of functionalization and derivatization strategies, transforming it into more advanced and specialized building blocks.

The aromatic ring of the propiophenone unit can be functionalized through electrophilic aromatic substitution reactions. For example, nitration, halogenation, or Friedel-Crafts reactions can introduce new substituents onto the ring, which can then be further modified. The resulting derivatives, such as 3'--iodo-4'--methylpropiophenone and 3'--bromo-3-(1,3-dioxan-2-yl)propiophenone, are commercially available and serve as precursors for cross-coupling reactions like Suzuki or Heck couplings, enabling the formation of carbon-carbon bonds and the synthesis of highly functionalized aromatic systems. labshake.comsigmaaldrich.comsigmaaldrich.com

The ketone functionality can be transformed into a variety of other groups. For instance, reduction of the ketone can yield a secondary alcohol, which can be used in esterification or etherification reactions. Alternatively, the ketone can be converted to an alkene via a Wittig reaction or to an amine via reductive amination.

The methylene (B1212753) group alpha to the ketone is acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at this position. This versatility allows for the creation of a diverse library of advanced building blocks tailored for specific synthetic targets.

Utility in Annulation and Cyclization Reactions to Form Fused Ring Systems

Annulation reactions, which involve the formation of a new ring onto an existing structure, are fundamental processes in the synthesis of polycyclic compounds, including many natural products and pharmaceuticals. scripps.edu this compound is a valuable substrate for such transformations.

A classic example of an annulation reaction is the Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. The propiophenone moiety of the title compound can act as the Michael acceptor. After the initial Michael addition of a suitable enolate, the protected aldehyde can be unmasked. The resulting keto-aldehyde can then undergo an intramolecular aldol condensation to form a fused bicyclic system. This strategy provides a powerful method for the rapid construction of complex carbocyclic frameworks.

Furthermore, the functional groups on this compound can be modified to participate in various other cyclization reactions. For example, conversion of the ketone to a suitable diene precursor could enable intramolecular Diels-Alder reactions upon release of the aldehyde, which could act as a dienophile after appropriate functionalization. Such intramolecular cyclizations are highly effective for constructing fused ring systems with a high degree of stereocontrol. masterorganicchemistry.com The ability to form fused rings is critical in the synthesis of steroids, terpenoids, and other classes of natural products. masterorganicchemistry.com

Research on Substituted 3 1,3 Dioxan 2 Yl Propiophenone Derivatives

Systematic Studies of Structure-Reactivity and Structure-Selectivity Relationships in Derivatized Analogs

Systematic investigations into the structure-reactivity and structure-selectivity relationships of derivatized 3-(1,3-dioxan-2-yl)propiophenone analogs are crucial for understanding how different substituents on the aromatic ring influence the chemical behavior of the molecule. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can significantly impact the reactivity of the carbonyl group and the acidity of the α-protons.

For instance, studies on related ketone structures have shown that the presence of electron-withdrawing groups on the phenyl ring can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease this reactivity. The steric hindrance imposed by the substituent's position (ortho, meta, or para) also plays a critical role in controlling the regioselectivity of reactions.

In a broader context, research on the reactivity of benzo-1,2-dithiolan-3-one 1-oxides has demonstrated that the efficiency of reactions is influenced by the electron density at the para position of the phenyl ring nih.gov. Such principles of substituent effects on reactivity are fundamental to predicting and controlling the outcomes of reactions involving substituted this compound derivatives.

Halogenated Derivatives and their Synthetic Utility

Halogenated derivatives of this compound are valuable intermediates in organic synthesis, primarily due to the reactivity of the carbon-halogen bond, which allows for a variety of coupling reactions and further functionalization.

Chloro-substituted Propiophenones

Chloro-substituted propiophenones are important precursors in the synthesis of various fine chemicals and pharmaceutical intermediates. The chlorine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. While specific studies on the synthetic utility of chloro-substituted this compound are not extensively documented in publicly available literature, the general reactivity of chlorophenones suggests their potential as building blocks in combinatorial chemistry and drug discovery.

Bromo-substituted Propiophenones

Bromo-substituted propiophenones are widely used in organic synthesis. For example, p-bromopropiophenone is a key intermediate in the synthesis of various fine chemical products that contain a p-bromobenzene ring structure google.com. The synthesis of p-bromopropiophenone itself can be achieved through the Friedel-Crafts acylation of bromobenzene (B47551) with propionyl chloride, though this can lead to isomeric mixtures google.com. The presence of the bromine atom allows for facile conversion to other functional groups, making these compounds versatile starting materials. For instance, 3-bromo-1,2-propanediol (B131886) is a commonly used carbonyl protecting reagent, highlighting the utility of bromo-functionalized building blocks researchgate.net. A synthetic procedure for 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one from a dioxolane derivative has been reported, showcasing the transformation of bromo-acetal compounds academie-sciences.fr.

Fluoro-substituted Propiophenones

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Fluorinated derivatives of this compound are of interest for their potential applications in medicinal chemistry and materials science. Research has shown that direct fluorination of related heterocyclic compounds bearing a 5-(1,3-dioxan-2-yl) group can be achieved, demonstrating a pathway to such fluorinated structures nih.gov. The resulting fluorinated compounds can then undergo further transformations, as the dioxane acetal (B89532) allows for post-functionalization nih.gov. For example, 3',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone is a known compound, available from chemical suppliers mdpi.com. Fluorinated flavonoids and chalcones have shown potential in medical applications, indicating the value of fluorinated building blocks in drug discovery nih.gov.

Alkoxy-substituted Derivatives, including Methoxy- and Dimethoxy-variants

Alkoxy-substituted propiophenones are significant intermediates in the synthesis of natural products and pharmaceuticals. The methoxy (B1213986) group, in particular, is a common feature in many biologically active molecules.

A notable application of a methoxy-substituted propiophenone (B1677668) is in the synthesis of the analgesic drug Tapentadol. 3-Methoxypropiophenone serves as a key intermediate in this process. One synthetic route to 3-methoxypropiophenone involves the reaction of 3-hydroxypropiophenone with dimethyl sulfate, although this method has drawbacks such as high cost and the toxicity of dimethyl sulfate. An alternative, greener synthesis involves a Grignard reaction between m-methoxybromobenzene and propionitrile, catalyzed by aluminum chloride in a tetrahydrofuran (B95107) (THF) solution.

The presence of alkoxy groups can also influence the reactivity and regioselectivity of further chemical transformations on the aromatic ring. For example, the synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives has been achieved, where the alkoxy groups play a role in directing the synthetic pathway google.com.

Cyano-substituted Propiophenone Analogs

The cyano group is a strong electron-withdrawing group that can significantly influence the electronic properties of a molecule. Cyano-substituted propiophenones are valuable intermediates in organic synthesis. For instance, 2-cyano-acetophenone compounds have been utilized as intermediates in the preparation of halogenated phthalide (B148349) compounds with fungicidal activity chemrxiv.org.

The synthesis of cyano-substituted aromatic compounds can be achieved through various methods, including the Sandmeyer reaction, where a diazonium salt is treated with a cyanide salt. Research on novel octyl 2-cyano-3-phenyl-2-propenoates, synthesized via the Knoevenagel condensation of ring-substituted benzaldehydes and octyl cyanoacetate, highlights the reactivity of the cyano group in forming new carbon-carbon bonds nih.gov. Furthermore, the synthesis of cyano-substituted pyrrole (B145914) fused (iso)quinoline derivatives through cycloaddition reactions demonstrates the utility of cyano-containing building blocks in constructing complex heterocyclic systems with potential anticancer activity. These examples underscore the potential of cyano-substituted this compound analogs as versatile precursors in various synthetic applications.

Nitro-substituted Derivatives

Research into nitro-substituted derivatives of this compound has primarily focused on the synthesis and potential biological activities of these compounds. The introduction of a nitro group onto the aromatic ring of the propiophenone moiety can significantly alter the electronic properties of the molecule, which in turn can influence its reactivity and interaction with biological targets.

The synthesis of nitro-substituted propiophenones, which are precursors to the target dioxanated compounds, is well-established. For instance, 3'-nitropropiophenone (B93426) can be synthesized and subsequently reacted to introduce the 1,3-dioxane (B1201747) ring. While direct studies on nitro-substituted this compound are not extensively documented in publicly available research, related studies on other 5-nitro-1,3-dioxane (B6597036) derivatives have been conducted. These studies have synthesized various derivatives to explore the impact of substitutions at the 2- and 5-positions of the dioxane ring on antimicrobial activity. nih.gov It was found that a 5-bromo-5-nitro substitution was crucial for significant biological activity. nih.gov

The presence of a nitro group is known to affect the reactivity of aromatic compounds. For example, in nucleophilic substitution reactions of nitro-substituted benzanthrone (B145504) derivatives, the strong electron-withdrawing effect of the nitro group facilitates the reaction by reducing the electron density at the substitution site. nih.gov This suggests that a nitro group on the phenyl ring of this compound could enhance its reactivity towards nucleophiles.

Furthermore, studies on nitro-substituted chalcones, which share the α,β-unsaturated ketone system with propiophenone derivatives, have shown that the nitro group can be a key pharmacophore. researchgate.netmdpi.com These findings from related compounds suggest that nitro-substituted this compound derivatives could be valuable subjects for further investigation, particularly in the context of medicinal chemistry. The synthesis of these compounds can be achieved through established methods like the Claisen-Schmidt condensation for creating the chalcone-like precursor, followed by the protection of the appropriate carbonyl group to form the dioxane ring. mdpi.com

Diversification through Alkyl and Aryl Substitutions on the Propiophenone Moiety

The diversification of the this compound scaffold through the introduction of alkyl and aryl substituents on the propiophenone moiety is a key strategy to modulate its physicochemical and pharmacological properties. The presence of such derivatives is confirmed by their availability from commercial suppliers, indicating established synthetic accessibility.

Commercially available examples of such derivatives include:

3-(1,3-dioxan-2-yl)-3'-iodo-4'-methylpropiophenone (B1326366) sigmaaldrich.com

3'-cyano-3-(1,3-dioxan-2-yl)propiophenone (B1326359) riekemetals.com

These examples demonstrate that the aromatic ring of the propiophenone can be functionalized with a combination of alkyl and other electron-withdrawing or electron-donating groups. The synthesis of such compounds can be approached through various established organic chemistry methodologies.

One general approach for the synthesis of aryl- and alkyl-substituted propiophenone derivatives involves the use of organolithium reagents in nucleophilic substitution reactions. researchgate.net For instance, a one-pot approach for creating alkylcyanobiaryls has been described, which involves the cross-coupling of the sodium salt of a dianion with an aromatic nitrile, followed by alkylation. researchgate.net While not directly applied to this compound in the cited literature, this method showcases a viable strategy for introducing alkyl and cyano groups onto the aromatic ring.

Another versatile method for the synthesis of aryl-substituted systems is the Fiesselmann thiophene (B33073) synthesis, which has been used to construct aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives. nih.gov This highlights a broader strategy of building complex aromatic systems that could potentially be adapted for the synthesis of novel aryl-substituted propiophenones.

The introduction of alkyl and aryl groups can have a significant impact on the molecule's properties. For example, the presence of an allyl group as a migrating group has been studied in the Stevens rearrangement of related compounds, with the yield of the rearrangement product being influenced by the presence and position of methyl groups on the aromatic ring. researchgate.net Furthermore, the synthesis of 2,3-disubstituted benzo[b]thiophenes via a one-pot cyclization-alkylation strategy demonstrates a method for creating complex substitution patterns on a heterocyclic core, which could be conceptually applied to the propiophenone system. nih.gov

The following table summarizes some of the known substituted derivatives, highlighting the diversification of the core structure.

| Substituent(s) on Propiophenone Moiety | Compound Name |

| 3'-iodo, 4'-methyl | 3-(1,3-dioxan-2-yl)-3'-iodo-4'-methylpropiophenone sigmaaldrich.com |

| 3'-cyano | 3'-cyano-3-(1,3-dioxan-2-yl)propiophenone riekemetals.com |

Investigation of Stereoisomeric and Chiral Derivatives for Asymmetric Synthesis

The investigation of stereoisomeric and chiral derivatives of this compound is a critical area of research for unlocking its potential in asymmetric synthesis. The creation of chiral centers in a controlled manner is fundamental for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

While specific studies on the asymmetric synthesis of this compound derivatives are not widely reported, the principles of asymmetric synthesis using chiral auxiliaries and catalysts are well-established and can be applied to this system. researchgate.netiupac.orgyoutube.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. researchgate.netyoutube.com After the desired transformation, the auxiliary is removed, yielding the chiral product. youtube.com

The 1,3-dioxane ring itself can possess stereogenic centers, and its conformation has been a subject of study. researchgate.net Like cyclohexane, 1,3-dioxanes preferentially adopt a chair-like conformation, and the substituents on the ring can have preferred equatorial or axial orientations. thieme-connect.de This inherent stereochemistry can be exploited in diastereoselective reactions.

Methodologies for the asymmetric synthesis of related cyclic acetals and ketals have been developed. For instance, a highly efficient asymmetric cascade carbonyl ylide formation/[4 + 3]-cycloaddition reaction has been realized using a rhodium(II)/chiral N,N'-dioxide-Sm(III) complex bimetallic catalyst to produce chiral 4,5-dihydro-1,3-dioxepines with high enantioselectivity. nih.gov This demonstrates the feasibility of using chiral catalysts to control the stereochemistry of reactions involving the formation of dioxane-like rings.

Furthermore, the stereoselective formation of substituted 1,3-dioxolanes has been achieved through a three-component assembly involving the oxidation of alkenes with hypervalent iodine. mdpi.com This reaction proceeds via a stereospecifically generated 1,3-dioxolan-2-yl cation intermediate, and its stereoselective trapping leads to the formation of the dioxolane product. mdpi.com

The following table outlines potential strategies for the asymmetric synthesis of chiral this compound derivatives based on established principles.

| Strategy | Description |

| Use of Chiral Auxiliaries | Attaching a chiral auxiliary to the propiophenone moiety can direct the stereoselective formation of new chiral centers, for instance, during alkylation or aldol (B89426) reactions of the enolate. researchgate.netiupac.org The auxiliary is subsequently removed to yield the enantiomerically enriched product. |

| Chiral Catalysis | Employing a chiral catalyst, such as a chiral Lewis acid or a transition metal complex with a chiral ligand, can enantioselectively catalyze reactions involving the this compound scaffold. This approach has been successful in the synthesis of related chiral heterocycles like dihydro-1,3-dioxepines. nih.gov |

| Diastereoselective Reactions | Utilizing a chiral precursor for the 1,3-dioxane ring, derived from a chiral 1,3-diol, can lead to diastereoselective reactions at other parts of the molecule due to the influence of the existing stereocenters. |

| Kinetic Resolution | A racemic mixture of a chiral this compound derivative can be resolved by reacting it with a chiral reagent or catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 3-(1,3-Dioxan-2-yl)propiophenone likely involves the protection of a propiophenone (B1677668) derivative. Future research will undoubtedly focus on developing more efficient and environmentally benign synthetic methodologies.

Green Chemistry Approaches: The principles of green chemistry are expected to drive the development of new synthetic pathways. This includes the use of greener solvents, such as water or bio-derived solvents, and the development of catalytic systems that minimize waste and energy consumption. lookchem.com For instance, the formation of the 1,3-dioxane (B1201747) ring could be achieved using solid acid catalysts or biocatalysts, which are often more environmentally friendly than traditional acid catalysts. numberanalytics.comnih.gov

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. rsc.orgbeilstein-journals.org The synthesis of this compound and its derivatives could be adapted to a flow process, allowing for precise control over reaction parameters and potentially leading to higher yields and purity. acs.orgnih.gov This would be particularly advantageous for reactions that are exothermic or involve hazardous reagents. rsc.org

Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, is a rapidly growing field that offers high selectivity and mild reaction conditions. nih.govnih.gov Ketoreductases, for example, could be employed for the asymmetric reduction of the ketone functionality in this compound to produce chiral alcohols, which are valuable intermediates in the pharmaceutical industry. unimi.itmagtech.com.cn The development of tailor-made enzymes through directed evolution could further enhance the efficiency and selectivity of these transformations. researchgate.net

Exploration of New Reactivity Profiles and Advanced Catalytic Systems

The bifunctional nature of this compound, with its ketone and acetal (B89532) moieties, opens up a wide range of possibilities for exploring new reactivity patterns.

Synergistic Catalysis: This approach involves the simultaneous activation of both the nucleophile and the electrophile by two distinct catalysts, enabling transformations that are not possible with a single catalyst. princeton.eduyoutube.com For this compound, a synergistic catalytic system could be designed to selectively activate the ketone for a nucleophilic addition while the acetal group remains intact, or vice versa. princeton.edu

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. utas.edu.auresearchgate.net This technology could be applied to the functionalization of the aromatic ring of this compound, for example, through the introduction of fluorine-containing groups, which are of great interest in medicinal chemistry. researchgate.net

Catalytic C-C Bond Formation: The development of new catalytic methods for carbon-carbon bond formation is a central theme in organic synthesis. tudublin.ie Future research could focus on developing catalytic systems, potentially based on transition metals or organocatalysts, to functionalize the carbon atom alpha to the ketone in this compound.

Integration of Cutting-Edge Spectroscopic and Analytical Characterization Techniques

A thorough understanding of the structure and properties of this compound and its derivatives is crucial for their development and application. Advanced spectroscopic and analytical techniques will play a pivotal role in this endeavor.

Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, will be essential for the unambiguous structural elucidation of complex derivatives of this compound. numberanalytics.comnumberanalytics.com These methods provide detailed information about the connectivity and spatial relationships of atoms within a molecule. numberanalytics.comresearchgate.net Advanced NMR approaches can also be used to study dynamic processes and reaction mechanisms. numberanalytics.comnih.gov

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of new compounds with high accuracy. frontiersin.org Tandem mass spectrometry (MS/MS) techniques can provide valuable information about the fragmentation patterns of molecules, which can aid in their structural identification.

The data obtained from these advanced techniques will be crucial for building a comprehensive understanding of the chemical properties of this class of compounds.

| Technique | Application for this compound and its Derivatives |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous structural elucidation, determination of stereochemistry, and conformational analysis. numberanalytics.comnumberanalytics.comresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Accurate determination of molecular formula and confirmation of elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Structural characterization through analysis of fragmentation patterns. |

Synergistic Application of Theoretical Predictions and Experimental Validation

The combination of computational chemistry and experimental work provides a powerful approach for understanding and predicting chemical reactivity.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the structure, properties, and reactivity of this compound. nih.govmdpi.com These calculations can provide insights into reaction mechanisms, predict the outcomes of reactions, and guide the design of new experiments. mdpi.comresearchgate.netresearchgate.net For instance, computational studies can help in understanding the regioselectivity and stereoselectivity of reactions involving this molecule. researchgate.net

Predicting Reaction Outcomes: By calculating the energies of reactants, transition states, and products, computational models can predict the feasibility and selectivity of potential chemical transformations. nih.govmdpi.com This predictive power can save significant time and resources in the laboratory by allowing researchers to focus on the most promising synthetic routes. The synergy between theoretical predictions and experimental validation will be key to unlocking the full potential of this compound. nih.govresearchgate.net

Design of Next-Generation Derivatives for Precision Chemical Transformations

The unique structure of this compound makes it an attractive starting point for the design and synthesis of novel derivatives with tailored properties for specific applications in chemical synthesis and materials science.

Privileged Scaffolds: The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that are able to bind to multiple biological targets. unife.it The this compound scaffold could be explored as a potential privileged structure for the development of new bioactive molecules. tudublin.iemdpi.comnih.gov

Functional Materials: By introducing specific functional groups onto the aromatic ring or the side chain, it may be possible to create derivatives of this compound with interesting photophysical or electronic properties, making them suitable for applications in materials science.

Molecular Scaffolds for Synthesis: The compound can serve as a versatile scaffold for the construction of more complex molecules. mdpi.com The ketone and acetal functionalities can be selectively manipulated to introduce a variety of other chemical groups, allowing for the synthesis of a diverse library of compounds for screening in various applications.

Q & A

What are the recommended synthetic routes for 3-(1,3-Dioxan-2-Yl)Propiophenone, and how can purity be ensured?

Methodological Answer:

The synthesis of this compound (C₁₆H₂₂O₃) typically involves condensation reactions between propiophenone derivatives and 1,3-dioxane precursors. A transition metal-free ethynylation approach, as demonstrated in pyrrole-based syntheses, can be adapted to minimize metal contamination . Key steps include:

- Reagent Selection : Use anhydrous conditions and catalysts like thionyl chloride (SOCl₂) to activate carbonyl groups .

- Purification : Employ column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) and verify purity via HPLC (C18 column, UV detection at 254 nm).

- Characterization : Confirm structure using ¹H/¹³C NMR and FT-IR spectroscopy, referencing the molecular formula (C₁₆H₂₂O₃, MW: 262.34 g/mol) .

How can researchers resolve contradictions in thermodynamic data for this compound in binary solvent systems?

Methodological Answer:

Contradictions in thermodynamic properties (e.g., excess isentropic compressibility) often arise from molecular interactions between the compound and solvents like 1-alkanols. To address this:

- Experimental Design : Measure density (ρ) and ultrasonic speed (u) across the entire composition range (0–100% solute) at 303.15–318.15 K .

- Data Analysis : Calculate partial molar compressibility (PMC) and correlate results using the Redlich-Kister equation to identify deviations from ideality .

- Interpretation : Consider steric effects from the 1,3-dioxane ring and hydrogen bonding with hydroxyl groups in alcohols, which may explain negative/positive deviations in compressibility values .

What advanced strategies optimize the synthesis of derivatives like this compound for structure-activity studies?

Methodological Answer:

Derivatization strategies focus on modifying the propiophenone core or dioxane moiety to explore bioactivity. For example:

- Electrophilic Substitution : Introduce halogen or nitro groups at the para position of the propiophenone ring using nitrating mixtures (HNO₃/H₂SO₄) or halogenation agents (e.g., Cl₂/FeCl₃) .

- Protection/Deprotection : Utilize 1,3-dioxane as a protecting group for diols, then cleave it under acidic conditions (e.g., HCl/THF) to regenerate hydroxyl functionalities .